1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(5-methyl-2-propan-2-ylphenoxy)ethanone
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Overview
Description
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(5-methyl-2-propan-2-ylphenoxy)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and an ethanone moiety linked to a 5-methyl-2-propan-2-ylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(5-methyl-2-propan-2-ylphenoxy)ethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2-chloro-4-nitrophenyl group. The final step involves the coupling of the piperazine derivative with the ethanone moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(5-methyl-2-propan-2-ylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(5-methyl-2-propan-2-ylphenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(5-methyl-2-propan-2-ylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(5-methylphenoxy)ethanone: Lacks the propan-2-yl group, resulting in different chemical properties.
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(5-methyl-2-isopropylphenoxy)ethanone: Contains an isopropyl group instead of a propan-2-yl group, affecting its reactivity and biological activity.
Uniqueness
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2-(5-methyl-2-propan-2-ylphenoxy)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-(5-methyl-2-propan-2-ylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-15(2)18-6-4-16(3)12-21(18)30-14-22(27)25-10-8-24(9-11-25)20-7-5-17(26(28)29)13-19(20)23/h4-7,12-13,15H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYFWVRGTHREOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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